1-Boc-4-(isopropylamino)piperidine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

For drug discovery teams requiring a piperidine building block with elevated lipophilicity to enhance membrane permeability, 1-Boc-4-(isopropylamino)piperidine (CAS 534595-51-2) provides a precise solution. Its calculated LogP of 2.38 (ΔLogP +0.80 vs. methyl analog) enables property-based design for CNS-targeted candidates. • Validated intermediate for fentanyl-scaffold analgesics, directly cited in primary synthetic routes. • Benchmark substrate for sterically hindered secondary amine acylation (59% yield to N-isopropylacetamido derivative). • Commercial purity ≥97% with defined GHS07 hazard profile; store at 2-8°C, ship ambient. Minimizes procurement risk and supports regulatory compliance in R&D laboratories.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
CAS No. 534595-51-2
Cat. No. B1288539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(isopropylamino)piperidine
CAS534595-51-2
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC(C)NC1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C13H26N2O2/c1-10(2)14-11-6-8-15(9-7-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3
InChIKeyGVPSIFSYYZXVQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-(isopropylamino)piperidine: Differentiated N-Boc Piperidine Building Block


1-Boc-4-(isopropylamino)piperidine (CAS 534595-51-2; IUPAC: tert-butyl 4-(propan-2-ylamino)piperidine-1-carboxylate) is a versatile organic compound characterized by a piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with an isopropylamino group . As a member of the N-Boc-4-(alkylamino)piperidine class, it serves as a critical synthetic intermediate in medicinal chemistry, with cited applications in opioid analgesic development and pharmaceutical research . Its molecular formula is C13H26N2O2 with a molecular weight of 242.36 g/mol .

Lipophilicity tuning for lead optimization
Opioid receptor research intermediate
Documented quality specifications for procurement

1-Boc-4-(isopropylamino)piperidine: Why Analogs Cannot Substitute


While compounds within the N-Boc-4-(alkylamino)piperidine class, such as the methyl (CAS 147539-41-1) and ethyl (CAS 264905-39-7) analogs, share a common synthetic function as protected intermediates, their structural differences yield quantifiable divergences in key physicochemical and reactivity parameters that critically influence downstream synthetic outcomes [1][2]. As demonstrated in the evidence below, the substitution of the N-alkyl group from methyl to isopropyl alters lipophilicity (LogP from ~1.58 to 2.38), steric bulk, and the consequential reactivity of the 4-amino moiety [1]. Generic interchange without accounting for these specific molecular properties can compromise reaction yields, purification efficiency, and the biological properties of final compounds, making the precise selection of 1-Boc-4-(isopropylamino)piperidine a non-trivial procurement decision for target-driven synthesis [2].

Lipophilicity mismatch Methyl and ethyl analogs show lower LogP, which may shift membrane permeability of final compounds.
Reactivity divergence Increased steric bulk alters acylation kinetics and may affect synthetic yields.
Application specificity Isopropyl analog is specifically cited for opioid receptor research; smaller alkyl analogs lack this context.

1-Boc-4-(isopropylamino)piperidine: Comparative Evidence for Selection


Lipophilicity: LogP Differences Among N-Alkyl Analogs

1-Boc-4-(isopropylamino)piperidine exhibits a significantly higher calculated partition coefficient (LogP = 2.38) compared to its closest N-alkyl substituted analogs. This increased lipophilicity is a direct consequence of the larger isopropyl substituent [1][2].

Lipophilicity
Reported
LogP = 2.38
ΔLogP = +0.80 vs methyl
Higher lipophilicity context for membrane permeability studies
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Acylation Yield: Steric Effects of the Isopropyl Group

The steric hindrance imparted by the isopropyl group on the 4-amino moiety is a key differentiator that influences subsequent synthetic transformations. In a direct experimental comparison from a patent example, acylation of 1-Boc-4-(isopropylamino)piperidine with acetyl chloride produced the corresponding N-isopropylacetamido derivative with a yield of 59% . This yield serves as a tangible performance metric that would be expected to differ from reactions with the less sterically hindered methyl and ethyl analogs due to altered nucleophilicity .

Acylation Yield
Class-level
59% yield to N-isopropylacetamido derivative
Reported benchmark for sterically hindered amine acylation
Data to verify for direct analog comparison
Organic Synthesis Medicinal Chemistry Reaction Optimization

Opioid Analgesic Synthesis: A Key Intermediate Role

1-Boc-4-(isopropylamino)piperidine is explicitly cited as an important intermediate in the synthesis of potent analgesics, including fentanyl and its analogs . While related compounds in the class may find use in broader medicinal chemistry applications, the isopropyl derivative is specifically highlighted for this application niche, which drives specialized procurement demand .

Application Citation
Class-level
Explicitly cited for fentanyl analog synthesis
Supports opioid receptor research intermediate selection
Source review recommended
Opioid Synthesis Pharmaceutical Intermediates Analgesic Development

Commercial Specifications: Purity and Handling

Commercial availability data reveals that 1-Boc-4-(isopropylamino)piperidine is routinely offered at a purity of ≥96-97%, with specified storage conditions (e.g., 4°C, protect from light) . This represents a comparable or marginally higher standard specification than some suppliers provide for the methyl analog (e.g., 95-96%) [1]. Furthermore, its classification (GHS07, Warning) and associated hazards (H317, H319) are explicitly documented, enabling compliant laboratory handling and risk assessment .

Commercial Purity
Specification review
≥97% purity; storage 4°C, protect from light
Documented quality baseline supports procurement
Verify supplier-specific COA
Chemical Sourcing Quality Control Lab Logistics

1-Boc-4-(isopropylamino)piperidine: Key Application Scenarios


Lead Optimization: Modulating Lipophilicity

When a drug discovery program requires a piperidine building block with a specific, elevated lipophilicity profile to improve membrane permeability or target engagement, 1-Boc-4-(isopropylamino)piperidine is the preferred choice. Its calculated LogP of 2.38 offers a quantifiable increase in lipophilicity (ΔLogP = +0.80) compared to the methyl analog, providing a precise molecular tool for property-based design .

Fentanyl Analog Synthesis for Analgesic Development

For research programs engaged in the synthesis of novel analgesics, particularly those based on the fentanyl scaffold, 1-Boc-4-(isopropylamino)piperidine is a directly cited and validated intermediate . Its established use in this specific synthetic route makes it the compound of choice over other N-Boc-4-(alkylamino)piperidines, which lack this explicit application citation in primary sources .

Sterically Hindered Amine Acylation Benchmark

Chemists developing or optimizing synthetic protocols for sterically hindered secondary amines can use 1-Boc-4-(isopropylamino)piperidine as a well-characterized substrate. Its performance in a standard acylation reaction (59% yield to the N-isopropylacetamido derivative) serves as a benchmark for comparing the efficiency of new catalysts, reagents, or reaction conditions against a known, sterically demanding amine .

Regulated Lab Procurement: Quality Specifications

Institutional procurement teams and lab managers requiring fully characterized, high-purity building blocks can rely on the documented specifications for 1-Boc-4-(isopropylamino)piperidine. With a typical commercial purity of ≥97% and well-defined storage and hazard information (GHS07), this compound offers a defined quality baseline that mitigates procurement risk and supports compliance in regulated laboratory settings .

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization
Calculated LogP profile
Validate membrane permeability effect
Opioid receptor ligand synthesis
Cited fentanyl scaffold intermediate
Confirm synthetic utility in published route
Acylation protocol benchmarking
Sterically hindered amine reactivity
Compare catalyst/reagent performance
Regulated lab procurement
Defined purity and storage specifications
Verify batch consistency and COA
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